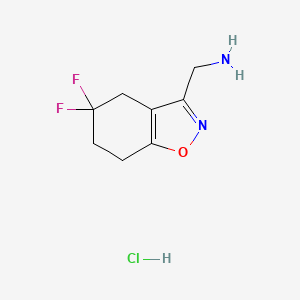

(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2460749-78-2 . It has a molecular weight of 224.64 . The compound is stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F2N2O.ClH/c9-8(10)2-1-6-5(3-8)12-7(4-11)13-6;/h1-4,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has an excitation maximum of 482 nm and an emission maximum of 505 nm . The extinction coefficient (M-1 cm-1) is 35,400 and the quantum yield is 0.94 .Applications De Recherche Scientifique

Antimicrobial and Analgesic Activity

- Synthesis and Analgesic Activity : A study by Jayanna et al. (2013) synthesized derivatives of benzoxazole and tested them for antimicrobial and analgesic activities. They found that specific compounds showed pronounced activity in these areas.

Photocytotoxicity and Cancer Research

Photocytotoxic Oxovanadium(IV) Complexes : Research by Kumar et al. (2019) explored the photocytotoxicity of oxovanadium(IV) complexes involving benzoxazole derivatives. They found these compounds to be effective against cervical and breast cancer cells under specific light conditions.

Iron(III) Catecholates in Cancer Research : A study by Basu et al. (2014) looked into iron(III) complexes with benzoxazole derivatives, observing their photocytotoxic properties in red light. These compounds displayed potential for use in cancer treatment.

Neurochemical Profile in Psychiatric Treatment

- Neurochemical Modulation by Antipsychotics : Research by Assié et al. (2005) investigated the role of benzoxazole derivatives in antipsychotic medications, particularly in modulating serotonin and dopamine levels in the brain.

Drug Development and Biochemistry

Development of Biased Agonists for Depression : Sniecikowska et al. (2019) designed benzoxazole derivatives as biased agonists for serotonin receptors, showing promising antidepressant-like activity. These findings highlight the potential of benzoxazole derivatives in the development of new antidepressants (Sniecikowska et al., 2019).

Application in Fluorescent Probes : Tanaka et al. (2001) explored benzoxazole derivatives for their application in fluorescent probes, specifically for sensing pH changes and metal cations (Tanaka et al., 2001).

Structural and Synthetic Chemistry

Synthesis and Structural Analysis : Research by Li et al. (2009) focused on the synthesis of benzoxazole derivatives and their structural characterization, which is crucial for understanding the properties and potential applications of these compounds (Li et al., 2009).

Antimicrobial Activity of Benzoxazole Derivatives : Balaswamy et al. (2012) synthesized benzoxazole derivatives and evaluated their antimicrobial activity, showing the potential of these compounds in the development of new antimicrobial agents (Balaswamy et al., 2012).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

It is known that many compounds with similar structures, such as indole derivatives, have a wide range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Following the drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .

Biochemical Pathways

These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the behavior of a drug in the body over a period of time, including the processes of absorption, distribution, localization in tissues, biotransformation, and excretion .

Result of Action

It is known that similar compounds, such as n-nitrosamines, can lead to the production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases .

Propriétés

IUPAC Name |

(5,5-difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O.ClH/c9-8(10)2-1-7-5(3-8)6(4-11)12-13-7;/h1-4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORDZJHZUKOFMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1ON=C2CN)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2375272-87-8 |

Source

|

| Record name | (5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2471453.png)

![(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine](/img/structure/B2471454.png)

![4-bromo-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2471463.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide](/img/structure/B2471467.png)

![ethyl 3-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2471470.png)

![1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2471472.png)

![4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2471474.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2471476.png)